molecular formula C12H16FNO B13597370 3-(3-Fluoro-2-methoxyphenyl)piperidine

3-(3-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B13597370
M. Wt: 209.26 g/mol
InChI Key: UGMQCTMESSKVFR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methoxyphenyl)piperidine is a fluorinated piperidine derivative. The incorporation of fluorine into the piperidine ring enhances its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development . The presence of the methoxy group further modifies its electronic properties, contributing to its unique behavior in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

3-(3-Fluoro-2-methoxyphenyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, while the methoxy group influences its electronic properties. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery .

Comparison with Similar Compounds

Uniqueness: The unique combination of fluorine and methoxy groups in this compound imparts specific electronic and steric properties, making it distinct from other similar compounds. These properties enhance its potential as a versatile scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-10(5-2-6-11(12)13)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3

InChI Key

UGMQCTMESSKVFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C2CCCNC2

Origin of Product

United States

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